Magnesium, bromopentyl-

Overview

Description

Scientific Research Applications

Orthopedic Implant Applications

Magnesium (Mg) alloys have been significantly researched for their use in orthopedic applications due to their advantages over conventional implant materials like stainless steel, Co-Cr-Ni alloy, and titanium. These advantages include superior mechanical properties and better compatibility with biological tissues. Research has been directed towards enhancing the biomedical performance of Mg alloys through alloying, processing conditions, and surface modifications to improve mechanical strength and degradation behavior, making them suitable for hard tissue applications (R. Radha & D. Sreekanth, 2017).

Synthesis and Application of Mg Compounds

Magnesium hydroxide and magnesium oxide have unique properties that offer a broad range of scientific and practical applications. These compounds have been utilized as antibacterial agents, pollutants neutralizers in water treatment, components of membranes, and as flame retardants. The review highlights methods for synthesizing and modifying Mg(OH)2 and MgO for various uses, including their roles as adsorbents, catalysts, and in fire resistance and insulation materials (A. Pilarska, Ł. Klapiszewski, & T. Jesionowski, 2017).

Biodegradable Magnesium Alloys

Magnesium and its alloys are explored as biodegradable materials due to their biocompatibility and biomechanical compatibility, offering a promising solution for biomedical implants that degrade over time to avoid the need for surgical removal. Research into polymeric coatings on Mg alloys, such as PLA, PLGA, PCL, and others, has shown improvements in corrosion resistance and biocompatibility, indicating a bright future for these materials in medical applications (Ling-Yu Li et al., 2018).

Agricultural Antibacterial Agent

Magnesium oxide nanoparticles (MgONPs) have been investigated for their antibacterial properties against Ralstonia solanacearum, a pathogen causing bacterial wilt in tobacco. MgONPs demonstrated significant antibacterial activity, suggesting their potential as an effective agricultural antibacterial agent. The study highlights the mechanisms of MgONPs' antibacterial action, including physical damage to bacterial cells, decreased motility, and biofilm formation ability, as well as the induction of reactive oxygen species (ROS) leading to DNA damage (Lin Cai et al., 2018).

Mechanism of Action

Target of Action

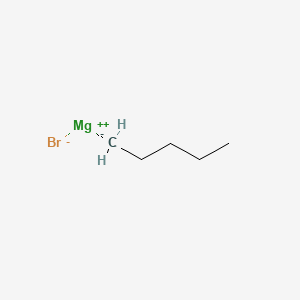

n-Pentylmagnesium Bromide, also known as Pentylmagnesium Bromide or Magnesium, bromopentyl-, is a Grignard reagent . Grignard reagents are organomagnesium compounds that are widely used in organic chemistry for carbon-carbon bond formation . The primary targets of n-Pentylmagnesium Bromide are organic compounds with electrophilic carbon atoms .

Mode of Action

n-Pentylmagnesium Bromide, being a Grignard reagent, is highly reactive . It interacts with its targets by nucleophilic addition, where the carbon atom in the n-Pentylmagnesium Bromide molecule attacks the electrophilic carbon in the target molecule . This results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The action of n-Pentylmagnesium Bromide affects several biochemical pathways. It is used in the preparation of alkanes via Ni or Cu-catalyzed cross-coupling reaction with alkyl fluorides . It is also used in the synthesis of hydroxypiperidinones via the addition-cyclization-deprotection process of aldimines . These pathways lead to the formation of complex organic compounds from simpler ones .

Result of Action

The molecular and cellular effects of n-Pentylmagnesium Bromide’s action are primarily the formation of new organic compounds. It enables the formation of carbon-carbon bonds, leading to the synthesis of complex organic molecules from simpler precursors . This is crucial in organic synthesis and pharmaceutical manufacturing .

Action Environment

The action, efficacy, and stability of n-Pentylmagnesium Bromide are significantly influenced by environmental factors. It is sensitive to air and moisture , and thus, must be handled under inert gas and protected from moisture . Its reactivity can also be influenced by temperature and the presence of other chemicals .

Safety and Hazards

Properties

IUPAC Name |

magnesium;pentane;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11.BrH.Mg/c1-3-5-4-2;;/h1,3-5H2,2H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWCQLLDGXBLGMD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[CH2-].[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11BrMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20883478 | |

| Record name | Magnesium, bromopentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

693-25-4 | |

| Record name | Magnesium, bromopentyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium, bromopentyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium, bromopentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromopentylmagnesium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.681 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.